molecular formula C14H23N3O3 B2692856 tert-butyl4-[5-(aminomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate CAS No. 2260935-83-7

tert-butyl4-[5-(aminomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate

Cat. No.: B2692856
CAS No.: 2260935-83-7
M. Wt: 281.356
InChI Key: CPQWAYNJRVCGID-UHFFFAOYSA-N
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Description

tert-Butyl 4-[5-(aminomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with an oxazole moiety and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[5-(aminomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Oxazole Moiety: The oxazole ring can be introduced via a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.

    Attachment of the Aminomethyl Group: The aminomethyl group can be introduced through a reductive amination reaction.

    Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using a tert-butyl carbamate group to form the final product.

Industrial Production Methods

Industrial production methods for this compound would involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can be performed on the oxazole ring or the piperidine ring to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include halides, amines, and thiols, often under basic or acidic conditions.

Major Products

    Oxidation Products: Oxides, imines, or nitriles.

    Reduction Products: Reduced oxazole or piperidine derivatives.

    Substitution Products: Substituted oxazole or piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-[5-(aminomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds.

Biology

In biology, this compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound can be used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-[5-(aminomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-amino-1-piperidinecarboxylate
  • tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-[5-(aminomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate is unique due to the presence of both an oxazole ring and an aminomethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 4-[5-(aminomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-14(2,3)19-13(18)17-6-4-10(5-7-17)12-8-11(9-15)20-16-12/h8,10H,4-7,9,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQWAYNJRVCGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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